Cas no 125-72-4 (l-DROMORAN TARTRATE)

l-ドロモラン酒石酸塩(l-DROMORAN TARTRATE)は、オピオイド受容体に作用する鎮痛薬の一種です。主に中程度から重度の疼痛管理に用いられ、μ受容体への選択的な親和性を示します。化学的安定性に優れ、生体利用率が高いことが特徴で、持続性のある鎮痛効果が期待できます。また、代謝経路が明確であり、薬物動態の予測が容易なため、臨床現場での用量調整が行いやすい利点があります。他のオピオイドと比較して、副作用の発現頻度が低いという報告もあり、疼痛治療における有用性が注目されています。

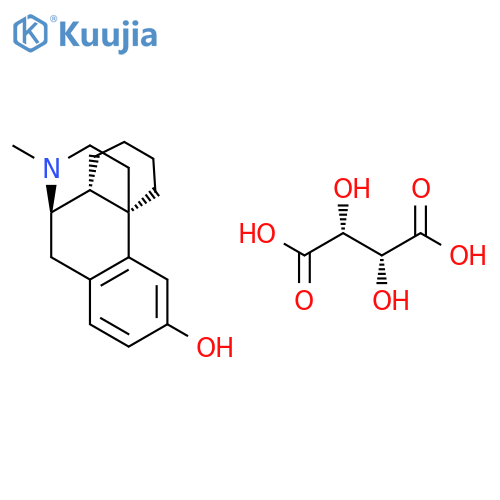

l-DROMORAN TARTRATE structure

商品名:l-DROMORAN TARTRATE

CAS番号:125-72-4

MF:C21H29NO7

メガワット:407.457466840744

CID:140614

l-DROMORAN TARTRATE 化学的及び物理的性質

名前と識別子

-

- l-DROMORAN TARTRATE

- Levorphanol

- Levorphanol Tartrate

- LEVORPHANOL TARTRATE NARCOTIC ANALGESIC

- LEVORPHANOL TARTRATECONTROLLED SUBSTANCE CII, USP STANDARD

- 17-Methyl-morphinan-3-ol, Lg-Hydrogentartrat

- 17-methyl-morphinan-3-ol, Lg-hydrogentartrate

- D-(-)-Levorphanol tartrate

- L-3-Hydroxy-N-methylmorphinan bitartrate

- Lemoran

- Levo-Dromoran

- Levo-dromoran tartrate

- Levorphan tartrate

- Levorphanol bitartrate

- levorphanol hydrogen tartrate

- Ro-1-5431

- Levorphanol tartrate solution

- Ro-1-5431/7

-

- インチ: InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1

- InChIKey: RWTWIZDKEIWLKQ-IWWMGODWSA-N

- ほほえんだ: OC([C@@H]([C@H](C(=O)O)O)O)=O.OC1C=CC2=C([C@]34CCN(C)[C@H](C2)[C@@H]3CCCC4)C=1

計算された属性

- せいみつぶんしりょう: 407.19400

じっけんとくせい

- フラッシュポイント: 9℃

- PSA: 138.53000

- LogP: 0.89570

l-DROMORAN TARTRATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-044-1ML |

l-DROMORAN TARTRATE |

125-72-4 | 1.0 mg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant | 1ML |

743.81 | 2021-05-13 |

l-DROMORAN TARTRATE 関連文献

-

Bozorgmehr Maddah,Vahid alimardani,Hamid moradifard Anal. Methods 2015 7 10364

125-72-4 (l-DROMORAN TARTRATE) 関連製品

- 125-73-5(Morphinan-3-ol,17-methyl-, (9a,13a,14a)-)

- 71-82-9(Levallorphan Tartrate Salt)

- 5985-38-6(Levorphanol Tartrate)

- 58786-99-5(Butorphanol tartrate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量